molecular formula C8H17NO3 B12687672 Einecs 285-475-4 CAS No. 85099-21-4

Einecs 285-475-4

Cat. No.: B12687672
CAS No.: 85099-21-4
M. Wt: 175.23 g/mol
InChI Key: ASJRTEZPWVREEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), can be synthesized through the reaction of methacrylic acid with 2-(dimethylamino)ethanol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where methacrylic acid and 2-(dimethylamino)ethanol are combined. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methacrylic acid derivatives, while reduction could produce alcohol derivatives .

Scientific Research Applications

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to changes in their chemical structure and properties. These interactions are crucial in its applications in polymer synthesis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), is unique due to its specific combination of methacrylic acid and 2-(dimethylamino)ethanol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in polymer chemistry and industrial processes .

Properties

CAS No.

85099-21-4

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(dimethylamino)ethanol;2-methylprop-2-enoic acid

InChI

InChI=1S/C4H11NO.C4H6O2/c1-5(2)3-4-6;1-3(2)4(5)6/h6H,3-4H2,1-2H3;1H2,2H3,(H,5,6)

InChI Key

ASJRTEZPWVREEA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.CN(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.